molecular formula C15H16Cl3N3OS B2496812 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride CAS No. 2418695-47-1

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride

Cat. No. B2496812
CAS RN: 2418695-47-1
M. Wt: 392.72
InChI Key: GPYXDDCDNCKRJU-JGHPHODBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride represents a class of heterocyclic compounds incorporating thiazole as a core structural motif. Thiazoles are notable for their presence in biologically active molecules and potential in drug development due to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions, where key functional groups are assembled to form the thiazole ring. A study by Saeed and Wong (2012) outlines a base-catalyzed S-cyclization mechanism to prepare thiazole heterocyclic compounds, which might be analogous to synthesizing the compound (Saeed & Wong, 2012).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of complex organic compounds. For instance, the molecular structure, vibrational frequencies, and chemical shift values can be determined through these techniques, offering insight into the arrangement of atoms within the molecule and confirming the presence of specific functional groups (Demir et al., 2012).

Scientific Research Applications

Synthesis and Derivative Formation

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride, due to its complex structure, may serve as a key intermediate in the synthesis of various heterocyclic compounds. For instance, thiazole and thiazolopyrimidine derivatives, known for their broad spectrum of biological activities, can be synthesized through reactions involving carboxamide groups and aminomethyl side chains similar to the ones found in this compound. Such processes often involve condensation, cyclization, and substitution reactions that lead to the creation of novel compounds with potential pharmacological applications (El-Dean, 1992).

Antibacterial and Antimicrobial Properties

Compounds structurally related to N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride often exhibit significant antibacterial and antimicrobial properties. For example, thiazole derivatives have been synthesized with potent activity against various bacterial strains. The presence of functional groups such as carboxamide and thiazole within the molecular structure can contribute to the antimicrobial efficacy of these compounds, making them candidates for the development of new antibacterial agents (Gomha et al., 2017).

Anticancer Activity

The structural complexity of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride provides a versatile scaffold for the development of anticancer agents. Thiazole-based compounds, for example, have shown promising anticancer activity in various studies. The introduction of specific substituents into the thiazole ring can enhance cytotoxicity against cancer cell lines, suggesting that derivatives of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride could be explored for potential anticancer applications (Gomha et al., 2017).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidine derivatives, which could theoretically be synthesized from N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride, have been investigated for their molluscicidal properties. These compounds can be effective against snails that serve as intermediate hosts for schistosomiasis, indicating potential applications in the control of this parasitic disease. The synthesis and functionalization of such derivatives could lead to new avenues in the development of environmentally safe and effective molluscicides (El-bayouki & Basyouni, 1988).

properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3OS.ClH/c16-11-12(22-20-13(11)17)14(21)19-10-6-15(7-10,8-18)9-4-2-1-3-5-9;/h1-5,10H,6-8,18H2,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYXDDCDNCKRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)C2=CC=CC=C2)NC(=O)C3=C(C(=NS3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.